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Dde-L-Lys(Aloc)-OH*DCHA

Cat. No.: B13835430
M. Wt: 394.5 g/mol
InChI Key: MEXRAPFIOOMRCO-AWEZNQCLSA-N
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Description

Evolution of Protecting Group Chemistry in Organic Synthesis

The concept of using protecting groups to temporarily mask the reactivity of a functional group has been a fundamental principle in organic synthesis for over a century. numberanalytics.comnumberanalytics.com Initially, simple and robust protecting groups were employed. However, as the target molecules grew in complexity, the need for more refined and selective methods became apparent. numberanalytics.com A significant milestone in this evolution was the introduction of silyl (B83357) ethers in the 1960s and 1970s, which offered greater versatility and milder removal conditions. numberanalytics.com This trend towards milder and more specific deprotection methods has continued, driven by the demands of synthesizing increasingly intricate natural products and pharmaceuticals. numberanalytics.com The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield further revolutionized the field, necessitating a new generation of protecting groups compatible with this methodology. nih.gov This evolution has moved towards the ideal of "protecting-group-free" synthesis where possible, but for most complex syntheses, a well-designed protection strategy remains essential. acs.orgacs.org

Principles of Orthogonal Protection in Peptide Chemistry

Definition and Significance

Orthogonal protection is a strategy that employs two or more protecting groups that can be removed under distinct and non-interfering conditions. fiveable.meiris-biotech.de This allows for the selective deprotection of one functional group while others remain protected, providing precise control over the synthetic route. fiveable.me The significance of this approach in peptide synthesis is immense, as it enables the synthesis of complex peptides with specific modifications, such as branching, cyclization, and the incorporation of labels or unnatural amino acids. fiveable.mepeptide.com The ability to selectively unmask a specific site on a growing peptide chain opens up a vast array of possibilities for creating novel peptide-based therapeutics and research tools. nih.gov

Historical Context of Multi-Functional Amino Acid Protection

The challenge of protecting multiple reactive functionalities is particularly acute in peptide synthesis, where amino acids can have reactive side chains in addition to their α-amino and α-carboxyl groups. nih.gov Early peptide synthesis in solution relied on combinations of protecting groups that were not always fully orthogonal, leading to side reactions and purification challenges. The advent of SPPS highlighted the need for truly orthogonal protection schemes. nih.gov The two most prominent strategies that emerged are the tert-butoxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) methods. nih.gov While the Boc/Bzl strategy is not strictly orthogonal as both groups are acid-labile (though to different extents), the Fmoc/tBu approach offers true orthogonality, with the Fmoc group being base-labile and the tBu group being acid-labile. iris-biotech.depeptide.com This has become the dominant strategy in modern SPPS. iris-biotech.de

Overview of Lysine (B10760008) Side-Chain Protection

Conventional Lysine Protecting Groups and Their Limitations

Protecting the ε-amino group of lysine is crucial during peptide synthesis to prevent unwanted side reactions. openaccesspub.org Common protecting groups for this purpose include the Boc group, which is removable with strong acid, and the benzyloxycarbonyl (Z) group. openaccesspub.org While effective, these groups have limitations. The harsh acidic conditions required to remove the Boc group can damage sensitive peptides. openaccesspub.org

To overcome these limitations and enable more complex peptide modifications, orthogonal protecting groups for the lysine side chain were developed. The allyloxycarbonyl (Alloc) group is one such example, as it can be removed under mild conditions using a palladium catalyst, leaving acid- and base-labile groups intact. wikipedia.org Another important class of orthogonal protecting groups for lysine is based on the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) moiety. sigmaaldrich.com The Dde group is stable to the acidic and basic conditions used in Fmoc-based SPPS but can be selectively removed with hydrazine (B178648). sigmaaldrich.compeptide.com However, a significant drawback of the Dde group is its tendency to migrate to an unprotected lysine side chain during synthesis. nih.goviris-biotech.de This has led to the development of more sterically hindered versions like the isovaleryl-Dde (ivDde) group, which is less prone to migration but can be difficult to remove. iris-biotech.de

The subject of this article, Dde-L-Lys(Aloc)-OH*DCHA, is a unique lysine derivative that incorporates two distinct orthogonal protecting groups on its two amino functions. The α-amino group is protected by the Dde group, and the ε-amino group is protected by the Alloc group. iris-biotech.de The dicyclohexylamine (B1670486) (DCHA) salt form is often used to improve the crystallinity and handling of the amino acid derivative. bachem.comchemicalbook.com Before use in peptide synthesis, the free acid must be liberated from the DCHA salt. bachem.com This specific combination of protecting groups allows for a highly versatile approach to peptide synthesis, enabling selective deprotection of either the α-amino group or the ε-amino group under orthogonal conditions.

Data Tables

Table 1: Properties of Protecting Groups in this compound

Protecting GroupProtected FunctionalityDeprotection ConditionsOrthogonality
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)α-amino group2% Hydrazine in DMF or Hydroxylamine (B1172632)Orthogonal to Alloc, Fmoc, Boc, and tBu groups. sigmaaldrich.comacs.org
Alloc (Allyloxycarbonyl)ε-amino groupPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. wikipedia.orgiris-biotech.deOrthogonal to Dde, Fmoc, Boc, and tBu groups. iris-biotech.de

Table 2: Comparison of Lysine Side-Chain Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsAdvantagesLimitations
tert-ButoxycarbonylBocStrong acid (e.g., TFA). openaccesspub.orgRobust, widely used in Boc-SPPS.Harsh cleavage can degrade sensitive peptides. openaccesspub.org
BenzyloxycarbonylZCatalytic hydrogenation or strong acid.Stable to a wide range of conditions.Hydrogenation is not compatible with some functional groups.
AllyloxycarbonylAllocPd(0) catalyst. wikipedia.orgiris-biotech.deMild, orthogonal cleavage. Requires metal catalyst which may need to be removed. acs.org
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMF. sigmaaldrich.comOrthogonal to Fmoc/tBu strategy. rsc.orgProne to migration to unprotected amines. nih.goviris-biotech.de
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovalerylivDde2% Hydrazine in DMF (slower than Dde). iris-biotech.deMore stable and less prone to migration than Dde. iris-biotech.deCan be difficult to remove completely. iris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O6 B13835430 Dde-L-Lys(Aloc)-OH*DCHA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

IUPAC Name

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C20H30N2O6/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26)/t14-/m0/s1

InChI Key

MEXRAPFIOOMRCO-AWEZNQCLSA-N

Isomeric SMILES

CC(=N[C@@H](CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

Dde L Lys Aloc Oh*dcha As a Specialized Building Block

Structural Rationale and Design Principles

The design of Dde-L-Lys(Aloc)-OH*DCHA is centered on the principle of orthogonal protection, a strategy that employs multiple protecting groups which can be removed under distinct chemical conditions without affecting the others. nih.govfiveable.me This allows for precise, regioselective modifications at different stages of a multi-step synthesis. nih.gov The choice of the Dde and Aloc groups is deliberate, offering two different mechanisms of cleavage that are compatible with standard solid-phase peptide synthesis (SPPS) protocols, particularly the widely used Fmoc/tBu strategy. iris-biotech.deiris-biotech.de

The 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) Group

The Dde group is a well-established protecting group for primary amines in peptide synthesis. bachem.comchemimpex.com Its structure, derived from dimedone, confers specific chemical properties that are advantageous in particular synthetic contexts.

The Dde group's protective function arises from its enamine structure, which effectively masks the nucleophilicity of the primary amine to which it is attached. A key characteristic is its stability under both acidic and basic conditions typically used in Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com Specifically, it is resistant to cleavage by trifluoroacetic acid (TFA), used for the final cleavage of peptides from the resin and removal of many side-chain protecting groups, and piperidine (B6355638), the base used for the removal of the Fmoc group from the N-terminus of the growing peptide chain. sigmaaldrich.comcreative-peptides.com

However, the Dde group is susceptible to nucleophilic attack by hydrazine (B178648). bachem.com The standard condition for its removal is a solution of 2% hydrazine in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.compeptide.com This cleavage reaction is generally efficient and results in the formation of a chromophoric indazole derivative, which allows the deprotection process to be monitored spectrophotometrically at around 290 nm. sigmaaldrich.com A notable issue with the Dde group is its tendency to migrate to other free amino groups within the peptide sequence, a side reaction known as "scrambling". sigmaaldrich.comnih.gov This migration can occur during the piperidine-mediated Fmoc deprotection steps. nih.gov The development of the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group was a direct response to mitigate this problem. peptide.com

The primary advantage of the Dde group lies in its orthogonality to the widely used Fmoc/tBu protection strategy. iris-biotech.de Since Dde is stable to the piperidine used for Fmoc removal and the TFA used for tBu and resin cleavage, it allows for the selective unmasking of a specific amino group post-synthesis of the main peptide backbone. sigmaaldrich.com This is particularly useful for:

Synthesis of branched peptides : A lysine (B10760008) side chain protected with Dde can be deprotected on-resin after the linear sequence is complete, allowing for the synthesis of a second peptide chain from the lysine side chain. sigmaaldrich.com

On-resin cyclization : A peptide can be synthesized with a Dde-protected lysine and another orthogonally protected residue (e.g., Asp or Glu with an allyl ester). Selective deprotection of these side chains allows for the formation of a lactam bridge on the solid support. sigmaaldrich.com

Site-specific labeling : After the peptide chain is assembled, the Dde group can be removed to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to a specific lysine residue. peptide.com

It's important to note that since hydrazine also cleaves the Fmoc group, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group, before Dde removal if N-terminal modification is not desired at that stage. sigmaaldrich.compeptide.com

PropertyDescription
Stability Stable to 20% piperidine in DMF and TFA. sigmaaldrich.com
Lability Cleaved by 2% hydrazine in DMF. bachem.comsigmaaldrich.com
Orthogonality Orthogonal to Fmoc/tBu and Boc/Bzl protection schemes. iris-biotech.deiris-biotech.de
Monitoring Deprotection can be monitored spectrophotometrically due to a chromophoric byproduct. iris-biotech.desigmaaldrich.com
Disadvantage Prone to migration ("scrambling") to free amino groups. sigmaaldrich.comnih.gov

The Allyloxycarbonyl (Aloc) Group

The Aloc group is another crucial protecting group in modern peptide synthesis, valued for its unique cleavage conditions that are orthogonal to most other protecting groups. iris-biotech.detotal-synthesis.com

The Aloc group is a carbamate-based protecting group. total-synthesis.com It is introduced by reacting an amine with allyl chloroformate. The resulting carbamate (B1207046) is stable under both the acidic conditions used for Boc removal (TFA) and the basic conditions for Fmoc removal (piperidine). iris-biotech.deug.edu.pl This broad stability makes it an excellent choice for orthogonal protection schemes. fiveable.me

The defining characteristic of the Aloc group is its lability towards palladium(0) catalysts. total-synthesis.comug.edu.pl The deprotection is typically carried out using a catalyst such as tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, in the presence of a nucleophilic scavenger. ug.edu.pl The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the scavenger, releasing the free amine after decarboxylation of the unstable carbamic acid intermediate. total-synthesis.comwpmucdn.com The use of a scavenger is essential to prevent the liberated allyl group from reattaching to the newly deprotected amine or other nucleophiles present. ug.edu.pl

The key advantage of the Aloc group is its complete orthogonality to acid- and base-labile protecting groups, which form the foundation of the most common SPPS strategies. iris-biotech.denih.gov This allows for a third dimension of chemical selectivity in the design of complex peptides. The conditions for Aloc removal are mild and highly specific, leaving other protecting groups and the peptide backbone intact. total-synthesis.com

This unique reactivity is exploited in various synthetic applications:

Multi-level orthogonal synthesis : In combination with Fmoc and Boc/tBu groups, the Aloc group allows for the selective deprotection of three different sites on a peptide, enabling the construction of highly complex architectures.

Synthesis of protected peptide fragments : Peptides can be synthesized on acid-labile resins with their side chains protected by tBu groups and an N-terminal Aloc group. The Aloc group can then be removed by palladium catalysis, and the protected peptide fragment can be cleaved from the resin for use in solution-phase fragment condensation. peptide.com

On-resin modifications under neutral conditions : The mild, near-neutral pH conditions of palladium-catalyzed deprotection are advantageous for sensitive peptide sequences that might be compromised by repeated acid or base treatments. nih.govnih.gov

PropertyDescription
Stability Stable to acidic (TFA) and basic (piperidine) conditions. iris-biotech.deug.edu.pl
Lability Cleaved by Pd(0) catalysts (e.g., Pd(PPh₃)₄) and a scavenger. total-synthesis.comug.edu.pl
Orthogonality Fully orthogonal to Fmoc/tBu and Boc/Bzl strategies. iris-biotech.denih.gov
Cleavage Conditions Mild and neutral, suitable for sensitive peptides. nih.govnih.gov
Compatibility Allows for a three-dimensional orthogonal protection scheme. fiveable.me

The Dicyclohexylamine (B1670486) (DCHA) Salt Form

Protected amino acids are often supplied as dicyclohexylammonium (B1228976) (DCHA) salts to improve their physical characteristics for laboratory use. The formation of a salt is particularly advantageous when the free acid form of the protected amino acid is not crystalline, oily, or exhibits poor stability. bachem.com The DCHA salt of Dde-L-Lys(Aloc)-OH enhances its stability, making it easier to handle, weigh, and store over extended periods. nbinno.com

Salts are generally more stable and less susceptible to degradation than their free acid counterparts, which simplifies weighing, dissolution, and storage, contributing to a more efficient and reproducible workflow in the laboratory. nbinno.compeptide.combachem.com This increased stability is crucial for maintaining the integrity of the complex protecting group arrangement on the lysine derivative throughout its storage and handling prior to its incorporation into a peptide sequence.

FeatureBenefit of DCHA Salt Form
Physical State Often crystalline and solid
Stability Enhanced shelf-life and reduced degradation
Handling Easier to accurately weigh and manage
Purity Can facilitate straightforward purification

Before use in peptide synthesis, the free acid must be liberated from the DCHA salt. This is typically achieved by suspending the salt in a suitable organic solvent and acidifying with an aqueous acid like phosphoric acid, followed by extraction. bachem.com

Methodologies for Incorporation and Peptide Assembly

Solid-Phase Peptide Synthesis (SPPS) Integration

Solid-phase peptide synthesis (SPPS) is the most common method for the assembly of peptides. The integration of Dde-L-Lys(Aloc)-OH*DCHA requires careful consideration of the solid support, loading methods, and coupling conditions to ensure efficient incorporation and preservation of the orthogonal protecting groups.

Resin Selection and Loading Strategies

The choice of resin is critical in SPPS as it dictates the C-terminal functionality of the peptide and the cleavage conditions. For the incorporation of Dde-L-Lys(Aloc)-OH, standard resins compatible with Fmoc chemistry are typically employed.

Resin Selection:

Commonly used resins include Wang resin for C-terminal carboxylic acids and Rink amide resin for C-terminal amides. The selection is primarily determined by the desired final peptide structure. A specialized "Dde resin" has also been described, where amino acid tert-butyl esters are attached through their free amino group to the resin. researchgate.net This inverse solid-phase peptide synthesis (ISPPS) approach can be utilized for the synthesis of amino-terminated peptides. researchgate.net

Loading Strategies:

Resin TypeC-Terminal GroupTypical Cleavage ConditionSuitability for Dde-L-Lys(Aloc)-OH
Wang Resin Carboxylic AcidStrong acid (e.g., TFA)High
Rink Amide Resin AmideMild acid (e.g., dilute TFA)High
2-Chlorotrityl Chloride Resin Protected Carboxylic AcidVery mild acidHigh
Dde Resin N-Terminal PeptideDilute hydrazine (B178648)Specialized applications

Coupling Reagents and Reaction Optimization

The formation of the peptide bond between the growing peptide chain and the incoming this compound requires the activation of its carboxylic acid group. The dicyclohexylammonium (B1228976) (DCHA) salt must first be removed to liberate the free carboxylic acid for activation. This is typically achieved by treating the DCHA salt with an acid, such as p-toluenesulfonic acid, followed by extraction.

A variety of coupling reagents are available for SPPS, each with its own advantages and disadvantages.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve coupling efficiency and reduce racemization.

Uronium/Aminium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiency and rapid reaction times. HATU has been noted to be particularly efficient for coupling to secondary amines. rsc.org

The choice of coupling reagent can be influenced by the specific amino acid sequence and the presence of sterically hindered residues.

Coupling ReagentAdditiveKey Features
DIC HOBt or OxymaCost-effective, forms a soluble urea (B33335) byproduct.
HBTU HOBtHigh efficiency, commonly used in automated synthesizers.
HATU HOAtVery high efficiency, particularly for difficult couplings.
HCTU -High efficiency, cost-effective alternative to HATU.

The Dde group on the α-amino position of lysine (B10760008) presents significant steric hindrance, which can lead to incomplete or slow coupling reactions. nih.gov To overcome this, several strategies can be employed:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help to drive the reaction to completion.

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and coupling reagent can improve the yield.

Higher Reagent Equivalents: Increasing the concentration of the activated amino acid and coupling reagents can enhance the reaction rate.

Choice of Coupling Reagent: For particularly difficult couplings, more potent activating reagents like HATU may be necessary. The use of N-(Fmoc-α-aminoacyl)benzotriazoles has also been reported as an effective method for coupling sterically hindered amino acids. nih.gov

Temperature: Increasing the reaction temperature can sometimes improve coupling efficiency, although this must be done with caution to avoid side reactions and racemization.

It is also important to be aware of potential side reactions associated with the Dde group. Migration of the Dde group from one amine to another, particularly to an unprotected lysine side chain, has been observed during piperidine (B6355638) treatment for Fmoc deprotection. This can be minimized by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal over a shorter reaction time. nih.gov

Solution-Phase Peptide Synthesis

While less common for long peptides, solution-phase synthesis offers advantages for the preparation of shorter peptides or for segment condensation approaches.

Segment Condensation Approaches

In a segment condensation strategy, smaller, protected peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. This compound is a valuable component in such strategies due to its orthogonal protecting groups.

A protected peptide fragment can be synthesized with Dde-L-Lys(Aloc)-OH at either the N- or C-terminus. The Dde group can be selectively removed to allow for further elongation of the peptide chain at the N-terminus, while the Aloc group can be removed from the lysine side chain for subsequent modification or cyclization.

The synthesis of orthogonally protected diketopiperazines has been demonstrated using both Fmoc-L-Lys(Dde)-OH and Fmoc-L-Lys(Aloc)-OH in solution-phase synthesis, highlighting the utility of these protecting groups in building complex molecular scaffolds. rsc.org The coupling of these protected amino acids in solution often utilizes efficient coupling reagents like HATU, especially when coupling to a secondary amine. rsc.org

Table of Compound Names

Abbreviation/ShorthandFull Chemical Name
This compoundNα-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nε-allyloxycarbonyl-L-lysine dicyclohexylammonium salt
Dde4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
AlocAllyloxycarbonyl
DCHADicyclohexylammonium
Fmoc9-fluorenylmethyloxycarbonyl
SPPSSolid-Phase Peptide Synthesis
ISPPSInverse Solid-Phase Peptide Synthesis
TFATrifluoroacetic acid
DCCN,N'-dicyclohexylcarbodiimide
DICN,N'-diisopropylcarbodiimide
HOBt1-hydroxybenzotriazole
OxymaEthyl 2-cyano-2-(hydroxyimino)acetate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HCTUO-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
DBU1,8-diazabicyclo[5.4.0]undec-7-ene

Stepwise Coupling in Solution

The incorporation of Dde-L-Lys(Aloc)-OH into a growing peptide chain in solution phase is a strategic process that leverages the compound's orthogonal protecting groups for the synthesis of complex peptides, such as those with side-chain modifications or branching. This stepwise method involves the sequential addition of the amino acid to a peptide ester in solution, followed by deprotection of the α-amino group to allow for the next coupling cycle.

General Procedure

The stepwise coupling process in solution begins with the preparation of the free acid form of the amino acid derivative from its dicyclohexylamine (B1670486) (DCHA) salt. The DCHA salt enhances the stability and handling of the compound but must be removed to liberate the free carboxylic acid required for the coupling reaction. peptide.com This is typically achieved by dissolving the this compound salt in a suitable organic solvent, such as dichloromethane (B109758) (DCM), and washing the solution with a mild aqueous acid like potassium bisulfate (KHSO₄) to extract the dicyclohexylamine into the aqueous phase. peptide.com The organic layer, now containing the free acid Dde-L-Lys(Aloc)-OH, is then dried and concentrated.

Once the free acid is obtained, the coupling reaction can proceed. This involves two key steps: activation of the carboxyl group of Dde-L-Lys(Aloc)-OH and the subsequent nucleophilic attack by the free amino group of the peptide chain in solution. A variety of coupling reagents can be employed for the activation step, each with its own advantages regarding reaction speed, efficiency, and suppression of side reactions like racemization. bachem.com Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), and onium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.comrsc.org

The choice of solvent is critical and is typically a polar aprotic solvent like N,N-dimethylformamide (DMF), DCM, or tetrahydrofuran (B95107) (THF), which can dissolve the reactants and facilitate the reaction. peptide.com A tertiary base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often added to maintain a basic pH and neutralize any acids formed during the reaction. peptide.com

Research Findings and Reaction Parameters

Research in solution-phase peptide synthesis provides data on typical reaction conditions and outcomes. While literature specifically detailing the stepwise coupling of Dde-L-Lys(Aloc)-OH is sparse, valuable insights can be drawn from studies using structurally similar, orthogonally protected lysine derivatives. For instance, a study on the solution-phase synthesis of a diketopiperazine precursor involved the coupling of Nα-Fmoc-Nε-Alloc-L-lysine to an Nα-alkylated lysine aminoester. rsc.org The reaction, which is analogous to a standard dipeptide coupling, was carried out using HATU as the coupling agent and achieved a high yield. rsc.org

The following tables outline representative conditions and findings for the solution-phase coupling of Dde-L-Lys(Aloc)-OH, based on established protocols and related research. peptide.comrsc.org

Table 1: Reagents and Conditions for DCHA Salt Removal

Parameter Condition Purpose Reference
Starting Material This compound Dicyclohexylamine salt peptide.com
Solvent Dichloromethane (DCM) To dissolve the amino acid salt peptide.com
Washing Solution Ice-cold 10% KHSO₄ (aq) To protonate and extract DCHA peptide.com
Procedure Extract DCM solution 3 times with KHSO₄ solution Ensures complete removal of DCHA peptide.com
Drying Agent Anhydrous MgSO₄ or Na₂SO₄ To remove residual water from the organic phase peptide.com
Outcome Dde-L-Lys(Aloc)-OH (free acid) Carboxylic acid available for activation peptide.com

Table 2: Representative Stepwise Coupling Parameters in Solution

Parameter Example Condition Role in Reaction Reference
Nα-Protected Amino Acid Dde-L-Lys(Aloc)-OH Incoming amino acid unit -
Peptide Component H₂N-Peptide-OR (e.g., Amino acid ester) Growing peptide chain with a free N-terminus rsc.org
Coupling Reagent HATU (1.1 - 1.5 equiv.) Activates the carboxylic acid for amide bond formation rsc.org
Base DIPEA or NMM (2.0 - 3.0 equiv.) Maintains basicity, neutralizes acidic byproducts peptide.com
Solvent DMF or DCM Dissolves reactants and facilitates the reaction rsc.org
Reaction Time 2 - 24 hours Duration to allow for complete reaction rsc.org
Temperature 0 °C to Room Temperature Controls reaction rate and minimizes side reactions peptide.com
Exemplary Yield >80% Efficiency of the coupling step rsc.org

Following the successful coupling, the next step in the sequence is the selective deprotection of the Nα-Dde group to expose the amine for the subsequent amino acid addition. This is typically accomplished by treating the protected dipeptide with a solution of 2% hydrazine in DMF. researchgate.net The orthogonality of the Dde and Aloc groups ensures that the Aloc group on the side chain remains intact during this step, preserving it for future, specific modifications.

Advanced Selective Deprotection Chemistry

Differential Deprotection of the Dde Group

The Dde group is renowned for its unique cleavage conditions, which are orthogonal to many other commonly used protecting groups in peptide synthesis, such as the acid-labile Boc group and the base-labile Fmoc group. This orthogonality is central to its application in the synthesis of complex peptides, including branched and cyclic structures. The two primary reagents employed for the selective removal of the Dde group are hydrazine (B178648) and hydroxylamine (B1172632).

Hydrazine is the most common reagent used for the removal of the Dde protecting group. The reaction proceeds via a nucleophilic attack of hydrazine on the Dde group, leading to the formation of a stable heterocyclic byproduct and the liberation of the free amine.

The standard and most widely employed condition for the cleavage of the Dde group is a solution of 2% hydrazine hydrate (B1144303) in N,N-dimethylformamide (DMF). peptide.comrsc.org This solvent system is highly effective in solvating both the protected substrate and the hydrazine reagent, facilitating a rapid and efficient deprotection. researchgate.net The reaction is typically carried out at room temperature. peptide.com

For routine deprotection on a solid support, a common protocol involves treating the resin with the 2% hydrazine/DMF solution for a short period, typically 3 to 10 minutes, and repeating the treatment multiple times to ensure complete removal. rsc.org For instance, a procedure may involve three successive treatments of 3 minutes each. In cases where the Dde group proves difficult to remove, the concentration of hydrazine can be increased, with solutions of up to 10% hydrazine in DMF being utilized. However, it is important to note that higher concentrations of hydrazine can lead to side reactions. peptide.com

While DMF is the most common solvent, other polar aprotic solvents such as N-methylpyrrolidone (NMP) can also be used. The choice of solvent can sometimes be influenced by the solubility of the peptide or substrate. nih.gov

ReagentConcentrationSolventTypical Reaction TimeNotes
Hydrazine Hydrate2% (v/v)DMF3 x 3 minutesStandard condition for solid-phase peptide synthesis.
Hydrazine Hydrate2% (v/v)DMF10 minutesEffective for both solid-phase and solution-phase deprotection. rsc.orgresearchgate.net
Hydrazineup to 10% (v/v)DMFVariableUsed for difficult or sluggish Dde removal.

The hydrazinolysis of the Dde group is generally a rapid reaction. researchgate.net The progress of the deprotection can be conveniently monitored spectrophotometrically. The cleavage of the Dde group by hydrazine results in the formation of a chromophoric indazole derivative, which absorbs strongly at approximately 290 nm. rsc.org By monitoring the increase in absorbance at this wavelength in the reaction solution, the completion of the deprotection can be readily determined. This method is particularly useful in continuous flow solid-phase peptide synthesis.

Alternatively, the reaction can be monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to follow the disappearance of the starting material and the appearance of the deprotected product. nih.gov In most standard cases, the reaction is driven to completion by performing multiple, short treatments with the hydrazine solution. peptide.com

A significant consideration when using hydrazine for Dde cleavage is its ability to also remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.com Hydrazine is a basic nucleophile and can cleave the base-labile Fmoc group, which is also widely used for Nα-amino protection in peptide synthesis. researchgate.netresearchgate.net This lack of complete orthogonality means that if a peptide contains both a Dde-protected side chain and an Fmoc-protected N-terminus, treatment with hydrazine will result in the removal of both protecting groups.

To achieve selective removal of the Dde group in the presence of an N-terminal protecting group, a group that is stable to hydrazine must be employed. The most common strategy is to protect the N-terminus with the tert-butyloxycarbonyl (Boc) group, which is stable to the mild basic conditions of hydrazine treatment but is readily cleaved by strong acids like trifluoroacetic acid (TFA). peptide.com Therefore, for the selective deprotection of a lysine (B10760008) side chain protected with Dde, the N-terminal amino acid should be protected with a Boc group.

To overcome the limitation of the non-orthogonality of hydrazine with the Fmoc group, alternative reagents have been developed. Hydroxylamine has emerged as a highly effective reagent for the selective cleavage of the Dde group in the presence of Fmoc. peptide.comresearchgate.net

The use of a hydroxylamine hydrochloride and imidazole (B134444) solution in NMP provides a method for the complete and orthogonal removal of the Dde group without affecting the Fmoc group. peptide.comresearchgate.net A typical reagent composition is a solution of hydroxylamine hydrochloride and imidazole in a 1.3:1 molar ratio in NMP. peptide.com This reagent system is highly selective and allows for the deprotection of the Dde-protected side chain while the N-terminal Fmoc group remains intact. researchgate.netsoton.ac.uknih.gov

The reaction is typically carried out at room temperature with reaction times ranging from 30 minutes to one hour to ensure complete cleavage. peptide.com This method is particularly valuable in synthetic strategies where the selective modification of a lysine side chain is required without disturbing the N-terminal Fmoc protection, allowing for subsequent peptide chain elongation or other modifications. researchgate.net

ReagentSolventTypical Reaction TimeOrthogonality to Fmoc
Hydroxylamine Hydrochloride / Imidazole (1.3:1)NMP30 - 60 minutesYes

Hydroxylamine-Mediated Cleavage

Solvent Systems (e.g., NMP/DCM)

The choice of solvent is critical for ensuring efficient deprotection of the Dde group while maintaining the integrity of the peptide-resin matrix. A commonly utilized and effective solvent system for the removal of the Dde group involves a mixture of N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (B109758) (DCM). researchgate.net NMP is a polar aprotic solvent known for its excellent solvating properties, which helps to swell the resin and improve reagent access to the reaction sites. peptide.com DCM is often used as a co-solvent to modulate the polarity of the mixture and can be beneficial for dissolving reagents. nih.gov

For the selective removal of the Dde group in the presence of an Fmoc group, a solution of hydroxylamine hydrochloride and imidazole in an NMP/DCM mixture is frequently employed. researchgate.net A typical preparation involves dissolving hydroxylamine hydrochloride and imidazole in NMP, followed by dilution with DCM. researchgate.net This system provides full orthogonality with Fmoc chemistry, as it does not cleave the Fmoc group. sigmaaldrich.com

Table 1: Example Solvent System for Dde Deprotection
ComponentRoleTypical Concentration/RatioReference
Hydroxylamine Hydrochloride (NH₂OH·HCl)Deprotection Reagent~1.8 M in NMP solution researchgate.net
ImidazoleBase/Catalyst~1.4 M in NMP solution researchgate.net
N-Methyl-2-pyrrolidone (NMP)Primary SolventNMP/DCM (e.g., 5:1 v/v) researchgate.net
Dichloromethane (DCM)Co-Solvent researchgate.net

Mitigation of Dde Migration and Sluggish Deprotection

While the Dde group is a valuable tool, its use can be complicated by two primary issues: migration of the protecting group to an unprotected amine and slow or incomplete removal under certain conditions.

Dde migration is a known side reaction where the Dde group can transfer from the ε-amino group of one lysine to an unprotected ε-amino group of another lysine residue within the peptide sequence. nih.gov This migration can occur during the piperidine (B6355638) treatment used for Fmoc group removal. nih.gov To mitigate this, alternative Fmoc deprotection strategies can be employed, such as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for shorter reaction times. nih.gov

For the Dde removal step itself, using a solution of hydroxylamine hydrochloride and imidazole in NMP has been shown to be an effective method that provides clean and selective deprotection. peptide.com The reaction is typically carried out at room temperature for a period ranging from 30 minutes to a few hours. researchgate.netpeptide.com Ensuring adequate swelling of the peptide resin and using a sufficient excess of the deprotection reagent are key to achieving high removal efficiency.

In response to the challenges of Dde migration and stability, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed. peptide.com The ivDde group offers enhanced stability during prolonged syntheses and is less prone to migration compared to Dde. peptide.com

However, the increased steric hindrance of the ivDde group can sometimes lead to sluggish or incomplete removal, particularly if the protected residue is located near the C-terminus or within an aggregated peptide sequence. sigmaaldrich.com While both Dde and ivDde are typically removed with 2% hydrazine in DMF, the hydroxylamine method is preferred for Dde when Fmoc orthogonality is required. sigmaaldrich.compeptide.com The choice between Dde and ivDde therefore represents a trade-off between stability against migration and ease of removal. sigmaaldrich.compeptide.com

Table 2: Comparison of Dde and ivDde Protecting Groups
FeatureDde GroupivDde GroupReference
StabilityModerate; partial loss can occur in long syntheses.More stable than Dde. peptide.com
Migration TendencyProne to migration, especially during Fmoc removal.Less prone to migration. peptide.com
Removal Conditions2% hydrazine/DMF; or NH₂OH·HCl/imidazole in NMP/DCM for Fmoc orthogonality.Typically 2% hydrazine/DMF. sigmaaldrich.compeptide.com
Removal EfficiencyGenerally efficient.Can be sluggish and incomplete in certain contexts. sigmaaldrich.com

Differential Deprotection of the Aloc Group

The Aloc group provides another layer of orthogonality, as its removal conditions are distinct from those used for acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrazine-labile (e.g., Dde) protecting groups.

Palladium-Catalyzed Cleavage Mechanisms

The cleavage of the Aloc group is achieved through a palladium(0)-catalyzed allylic rearrangement, also known as π-allyl chemistry. The mechanism involves the oxidative addition of the palladium(0) complex to the allyl group of the Aloc-protected amine, forming a cationic η³-allyl-palladium(II) intermediate. This intermediate is then susceptible to nucleophilic attack by a scavenger molecule present in the reaction mixture, which abstracts the allyl group and regenerates the palladium(0) catalyst, leaving the deprotected amine.

A widely used and effective catalytic system for Aloc deprotection involves the use of a palladium(0) source, most commonly Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. sigmaaldrich.com This catalyst is used in conjunction with a scavenger to irreversibly trap the liberated allyl group and prevent side reactions.

The reaction is typically performed in an inert solvent like Dichloromethane (DCM) or a mixture such as Chloroform (B151607)/Acetic Acid/N-Methylmorpholine. sigmaaldrich.comkohan.com.tw Phenylsilane (B129415) is another effective scavenger used in DCM. kohan.com.tw The choice of scavenger is crucial for the efficiency of the deprotection and for preventing the re-alkylation of the deprotected amine. The palladium catalyst, being a true catalyst, is required only in substoichiometric amounts, although several equivalents are often used in solid-phase synthesis to drive the reaction to completion. sigmaaldrich.com

Compound Names Table

Abbreviation/NameFull Chemical Name
Aloc Allyloxycarbonyl
Boc tert-Butoxycarbonyl
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene
DCHA Dicyclohexylamine (B1670486)
DCM Dichloromethane
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
DMF N,N-Dimethylformamide
Fmoc 9-Fluorenylmethyloxycarbonyl
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl
NMP N-Methyl-2-pyrrolidone
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)
Scavengers and Additives (e.g., morpholine, NMM, AcOH, allyl alcohol)

The removal of the allyloxycarbonyl (Aloc) group is a critical step that relies on palladium(0)-catalyzed allylic transfer. The efficiency and cleanliness of this reaction are highly dependent on the presence of suitable scavengers and additives that capture the allyl cation intermediate, thereby preventing side reactions like N-allylation of the deprotected amine. total-synthesis.comresearchgate.net

A variety of nucleophilic scavengers have been successfully employed. Morpholine and N-methylmorpholine (NMM) are common choices that act as effective allyl group acceptors. total-synthesis.comgoogle.com Other scavengers include dimedone, N,N'-dimethylbarbituric acid, and amine-borane complexes such as Me₂NH·BH₃, which has been shown to be particularly effective for the quantitative removal of Aloc from secondary amines without causing allyl back-alkylation. researchgate.netgoogle.com Hydride donors like phenylsilane (PhSiH₃) can also be used, which function by reducing the allyl group. wpmucdn.combiotage.com

Table 1: Common Scavengers and Additives in Deprotection Chemistry
CompoundRoleTarget Protecting GroupTypical Conditions/Notes
MorpholineAllyl ScavengerAloc / AllylUsed in Pd(0)-catalyzed deprotection. total-synthesis.comgoogle.com
N-Methylmorpholine (NMM)Allyl Scavenger / BaseAloc / AllylFunctions as an acceptor without interfering with Fmoc chemistry. google.com
Acetic Acid (AcOH)AdditiveAloc / AllylComponent of the solvent system to aid catalyst solubility. google.com
Allyl AlcoholScavengerDde (in presence of Allyl groups)Prevents reduction of allyl double bonds during hydrazine treatment.
Phenylsilane (PhSiH₃)Allyl Scavenger (Hydride Donor)Aloc / AllylReduces the allyl intermediate. wpmucdn.comuci.edu
Dimethylamine borane (B79455) (Me₂NH·BH₃)Allyl ScavengerAloc / AllylLeads to quantitative, selective deprotection without N-allylation. researchgate.net
Solvent Systems (e.g., CHCl₃/AcOH/NMM)

The choice of solvent is paramount for the successful removal of the Aloc group, as it must facilitate the dissolution of the palladium catalyst and allow for efficient reaction kinetics. The most widely cited and effective solvent system for the removal of Aloc and other allyl-based groups is a mixture of chloroform (CHCl₃), acetic acid (AcOH), and N-methylmorpholine (NMM). A common ratio for this mixture is 37:2:1 (v/v/v).

This specific combination addresses several needs simultaneously:

Chloroform (CHCl₃) or Dichloromethane (DCM) serves as the primary non-polar solvent in which the peptidyl-resin can swell and the reagents can interact. google.compeptide.com

Acetic Acid (AcOH) is included to ensure the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst remains in solution, creating a homogenous reaction environment essential for automated synthesis and preventing fouling of the solid support. google.com

N-Methylmorpholine (NMM) acts as the allyl scavenger, as detailed previously. google.com

This system ensures that the otherwise sparingly soluble Pd(PPh₃)₄ catalyst can be delivered effectively to the resin-bound peptide, leading to efficient and complete deprotection. google.com

Chemoselectivity and Functional Group Tolerance

A key advantage of the Dde and Aloc protecting groups is their high degree of chemoselectivity, which allows them to be removed under very specific and mild conditions without affecting other protecting groups commonly used in peptide synthesis. wpmucdn.compeptide.com

Orthogonality to Fmoc and t-butyl-based protecting groups

The Dde/Aloc protection strategy is fully orthogonal to the most common scheme in SPPS: the Fmoc/t-butyl strategy. wpmucdn.comiris-biotech.de

Aloc Group: The Aloc group is completely stable to the basic conditions (typically piperidine in DMF) used to remove the Nα-Fmoc group and the strongly acidic conditions (typically trifluoroacetic acid, TFA) used for the final cleavage and removal of side-chain protecting groups like tert-butyl (t-Bu), t-butoxycarbonyl (Boc), and trityl (Trt). wpmucdn.com Its removal requires a specific palladium(0) catalyst, which does not affect Fmoc or t-butyl-based groups. google.com

Dde Group: The Dde group is also stable to the acidic conditions of TFA cleavage and the basic conditions used for Fmoc removal. peptide.com It is selectively cleaved using dilute (e.g., 2%) hydrazine in DMF. peptide.comnih.gov While standard hydrazine treatment can also remove the Fmoc group, this can be managed by first protecting the N-terminus with an acid-labile Boc group. peptide.compeptide.com For complete orthogonality, Dde can be removed in the presence of Fmoc using alternative reagents like a hydroxylamine hydrochloride/imidazole mixture in NMP. peptide.compeptide.comresearchgate.net

This mutual orthogonality allows for a three-dimensional protecting group strategy (e.g., Fmoc/t-Bu, Aloc, Dde), enabling the synthesis of highly complex, multi-functionalized peptides.

Table 2: Orthogonality of Dde and Aloc Protecting Groups
Protecting GroupRemoval ConditionsStable To (Fmoc/tBu Strategy)
Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., 20% Piperidine in DMF)TFA, Pd(PPh₃)₄, Hydrazine (mild conditions)
t-Butyl (tBu, Boc, OtBu)Acid (e.g., 95% TFA)Piperidine, Pd(PPh₃)₄, Hydrazine
Aloc (Allyloxycarbonyl)Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃ or NMM)TFA, Piperidine, Hydrazine
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine in DMFTFA, Piperidine, Pd(PPh₃)₄
Compatibility with other Allyl-based groups

The Aloc group is part of a larger family of allyl-based protecting groups, which includes allyl esters (OAll) for carboxylic acids and allyl ethers for phenols. wpmucdn.compeptide.com The deprotection chemistry for all these groups is identical—palladium(0)-catalyzed transfer. peptide.com This means that in a peptide containing a Lys(Aloc) residue and an Asp(OAll) residue, both protecting groups would be removed simultaneously under treatment with Pd(PPh₃)₄.

While this compatibility is useful for global deprotection of all allyl-based groups, it presents a challenge when Dde removal is performed first. As mentioned, the standard reagent for Dde cleavage, 2% hydrazine in DMF, can contain impurities that reduce the double bond of allyl groups, rendering them non-labile to the palladium catalyst. This potential incompatibility is overcome by the addition of allyl alcohol to the hydrazine solution, which acts as a scavenger and preserves the integrity of the Aloc and other allyl-based groups for subsequent deprotection steps.

Sequential and Convergent Deprotection Strategies

The orthogonality of the Dde and Aloc groups is exploited to design sophisticated synthetic routes involving the stepwise unmasking of reactive sites. This allows for either sequential modification on a linear peptide backbone or convergent strategies where pre-formed fragments are joined together.

Controlled Sequential Removal of Dde and Aloc

The distinct chemical conditions required for the cleavage of Dde and Aloc groups permit their controlled, sequential removal in any desired order. peptide.com This is a cornerstone of their utility in preparing branched or site-specifically labeled peptides.

A typical synthetic sequence might involve:

Synthesis of the full peptide chain using standard Fmoc/tBu chemistry, incorporating Dde-L-Lys(Aloc)-OH at the desired position.

Selective removal of the Dde group from the α-amine using 2% hydrazine in DMF (after ensuring the N-terminus of the preceding residue is protected, e.g., with Boc).

Elongation of the peptide chain from this newly liberated N-terminus to create a branched peptide.

Subsequent removal of the Aloc group from the lysine side chain using Pd(PPh₃)₄ in a CHCl₃/AcOH/NMM solvent system.

Modification of the now-free ε-amino group, for instance, by attaching a reporter molecule like a fluorophore or a biotin (B1667282) tag.

Final global deprotection and cleavage from the resin using TFA to remove all t-butyl-based side-chain protecting groups.

Alternatively, the Aloc group could be removed first to modify the side chain, followed by Dde removal to extend the peptide backbone. This flexibility provides chemists with precise control over the final molecular architecture.

Applications in the Construction of Complex Peptide Architectures

Synthesis of Branched Peptides

The use of orthogonally protected lysine (B10760008) derivatives is a standard approach for the synthesis of branched peptides. sigmaaldrich-jp.com These structures are of significant interest in various biochemical and therapeutic fields, including vaccine development and drug delivery. Dde-L-Lys(Aloc)-OH provides a strategic branching point where different peptide sequences can be elongated from the main backbone.

Multi-Antigenic Peptides (MAPs)

Multi-antigenic peptides (MAPs) are branched macromolecules designed to present multiple copies of a specific epitope, thereby eliciting a stronger immune response. The synthesis of MAPs often employs a core molecule built from lysine residues. Orthogonally protected lysine derivatives, such as those utilizing Dde protection, are employed in the preparation of MAP core molecules. sigmaaldrich.combachem.com In this strategy, a lysine residue is incorporated into the peptide chain. After the main chain is assembled, the ε-amino protecting group (in this case, Aloc) can be selectively removed, and a second peptide chain (the epitope) can be synthesized on the lysine side chain. The process can be repeated with a lysine-rich core to create a dendritic structure with multiple antigenic peptides attached. This approach has also been extended to the creation of lipo-MAPs, which incorporate a lipid moiety to enhance immunogenicity. sigmaaldrich.com

Peptide Dendrimers and Conjugates

Peptide dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. The orthogonal protection strategy offered by Dde-L-Lys(Aloc)-OH is fundamental to their stepwise synthesis. By selectively deprotecting either the α-amino (Dde) or ε-amino (Aloc) group of the lysine residue, peptide chains can be extended in a controlled, generational manner, leading to complex dendritic structures.

This same principle allows for the creation of peptide conjugates. For instance, an unsymmetrically branched peptide can be synthesized where one branch is a specific peptide sequence and the other is a different molecule, such as a fluorescent label, a drug molecule, or another peptide with a distinct function. merel.sicem.com The Dde group is stable under the conditions required for Fmoc removal (piperidine) but can be cleaved by hydrazine (B178648), while the Aloc group is removed by palladium catalysts. sigmaaldrich.compeptide.com This allows for the selective generation of an unsymmetrical branch point where a different peptide sequence or a modifying group can be coupled to the ε-amine of the lysine side chain. cem.com

Protecting GroupChemical NameCleavage ConditionStability
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFStable to piperidine (B6355638) and TFA
Aloc AllyloxycarbonylPd(PPh₃)₄ and a proton source (e.g., PhSiH₃)Stable to piperidine, TFA, and hydrazine

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. The selective deprotection of amino acid side chains is a key strategy for peptide cyclization. Lysine derivatives with orthogonal side-chain protection are utilized to prepare peptides that are cyclized through the lysine side chain. peptide.com The Dde and Aloc groups provide the necessary orthogonality to achieve various cyclization strategies. sigmaaldrich-jp.comsigmaaldrich.combachem.com

Head-to-Side Chain Cyclization

In head-to-side chain cyclization, the N-terminal α-amino group of the peptide is linked to the side chain of an amino acid within the sequence, forming a lactam bridge. Using a synthetic strategy that incorporates Dde-L-Lys(Aloc)-OH at the N-terminus, the peptide chain can be assembled on a solid support. After chain elongation, the Aloc group on the lysine side chain can be selectively removed using a palladium catalyst. Subsequently, the now-free ε-amino group can form an amide bond with the C-terminal carboxyl group, which is typically activated while still attached to the resin. Alternatively, if another amino acid with a reactive side chain (e.g., Asp or Glu) is present, the N-terminal Dde group can be removed with hydrazine, and the free α-amine can be cyclized onto the deprotected side chain of the Asp or Glu residue.

Side Chain-to-Side Chain Cyclization

Side chain-to-side chain cyclization is a common method for introducing conformational constraints into a peptide. This is typically achieved by forming a lactam bridge between the side chains of two different amino acids, such as lysine and aspartic acid or glutamic acid. The Allyl/Alloc strategy is a well-established method for preparing side-chain-to-side-chain cyclic peptides. nih.govazregents.edu

A typical synthetic scheme involves incorporating Dde-L-Lys(Aloc)-OH and another amino acid, such as Fmoc-Asp(OAll)-OH, into the peptide sequence. Both the Aloc and allyl (All) protecting groups are stable during standard Fmoc-based peptide synthesis but can be removed simultaneously using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.govresearchgate.net Once both side chains are deprotected, an intramolecular amide bond is formed between the lysine's ε-amino group and the carboxylic acid group of the aspartic acid side chain, creating the cyclic structure. researchgate.net

Cyclization StrategyDescriptionRequired Amino Acids (Example)Key Deprotection Step
Head-to-Side Chain The N-terminus is linked to an amino acid side chain.N-terminal Dde-Lys(Aloc) and an internal Asp/Glu.Selective removal of Dde (hydrazine) or Aloc (Pd catalyst).
Side Chain-to-Side Chain The side chains of two amino acids are linked.Dde-Lys(Aloc) and Fmoc-Asp(OAll) or Fmoc-Glu(OAll).Simultaneous removal of Aloc and OAll groups with a Pd catalyst.

On-Resin Cyclization Strategies

Performing the cyclization step while the peptide is still attached to the solid support offers several advantages, including minimizing intermolecular side reactions like dimerization or oligomerization and simplifying purification. researchgate.net On-resin cyclization is a versatile strategy for producing cyclic peptides. nih.gov The orthogonal nature of the Dde and Aloc protecting groups is highly suited for such strategies.

For side chain-to-side chain cyclization, the linear peptide is first assembled on the resin. The side-chain protecting groups (e.g., Aloc on lysine and All on aspartic acid) are then selectively removed using a palladium-based reagent. nih.govresearchgate.net The cyclization is then carried out on the resin by adding a coupling agent to facilitate the formation of the intramolecular lactam bridge. researchgate.net After cyclization is complete, the peptide is cleaved from the resin, and the remaining acid-labile side-chain protecting groups are removed, typically with trifluoroacetic acid (TFA). This on-resin approach has been successfully used to generate libraries of cyclic peptides. nih.gov

Site-Specific Peptide Modifications and Conjugation

The doubly protected lysine derivative, Dde-L-Lys(Aloc)-OH*DCHA, serves as a powerful tool in peptide chemistry for the construction of complex and modified peptide architectures. Its utility lies in the orthogonal nature of the N-α-Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and N-ε-Aloc (allyloxycarbonyl) protecting groups. This orthogonality allows for the selective deprotection of either the α-amino or the ε-amino group of the lysine residue at any desired stage of the synthesis, while the peptide remains anchored to the solid support. This enables precise, site-specific introduction of a wide array of modifications.

The Dde group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for Boc group removal (e.g., trifluoroacetic acid - TFA), but it can be selectively cleaved using a mild solution of hydrazine in DMF. sigmaaldrich.comcreative-peptides.com Conversely, the Aloc group is stable to both acidic and basic conditions but is selectively removed by a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. sigmaaldrich.comthaiscience.infopeptide.com This differential reactivity is the foundation for its application in targeted peptide engineering.

Protecting GroupAbbreviationCleavage ReagentStability Conditions
9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFAcid, Hydrazine, Pd(0)
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)Base, Hydrazine, Pd(0)
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFPiperidine, TFA, Pd(0)
AllyloxycarbonylAlocPd(PPh₃)₄ / ScavengerPiperidine, TFA, Hydrazine

Biotinylation and Fluorescent Labeling

Site-specific labeling of peptides with reporter molecules like biotin (B1667282) or fluorescent dyes is essential for their use as probes in biological assays. chempep.com Dde-L-Lys(Aloc)-OH facilitates the precise placement of these labels. After incorporating this amino acid into a peptide sequence via standard solid-phase peptide synthesis (SPPS), either the Dde or the Aloc group can be removed on-resin.

For instance, to label the ε-amino group, the N-α-Dde group is retained while the N-ε-Aloc group is removed using a palladium(0) catalyst. thaiscience.info The newly liberated side-chain amine is then available for acylation with an activated form of biotin (e.g., Biotin-NHS ester) or a fluorescent dye (e.g., Fluorescein isothiocyanate). nih.gov Alternatively, if the label needs to be attached at the N-terminus of the lysine residue after its incorporation, the Aloc group would be retained on the side chain, and the Dde group would be cleaved with hydrazine to allow for the specific reaction. sigmaaldrich.comnbinno.com This strategy prevents random labeling on other potential reactive sites within the peptide, ensuring the synthesis of a homogeneous product with a well-defined structure. nih.gov The use of Fmoc-Lys(Dde)-OH in a similar fashion has been shown to yield high percentages of correctly labeled products. nih.gov

Labeling StepProcedureReagentsPurpose
1. Incorporation Standard Fmoc-SPPS couplingDde-L-Lys(Aloc)-OH, coupling agents (e.g., HBTU/DIPEA)Introduce the orthogonally protected lysine into the peptide chain.
2. Selective Deprotection (Side-Chain) On-resin cleavage of Aloc groupPd(PPh₃)₄, Phenylsilane (B129415) in DCMExpose the ε-amino group of lysine for modification. kohan.com.tw
3. Conjugation On-resin acylationActivated Biotin or Fluorescent DyeCovalently attach the label to the specific lysine side-chain.
4. Final Cleavage Peptide cleavage from resinTFA cocktailRelease the fully assembled, site-specifically labeled peptide.

PEGylation of Peptides

PEGylation, the attachment of polyethylene glycol (PEG) chains to peptides, is a widely used strategy to improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life and reducing immunogenicity. nbinno.comnih.gov However, non-specific PEGylation can lead to heterogeneous products with reduced biological activity, especially if the modification occurs near an active site. nih.gov

Dde-L-Lys(Aloc)-OH provides a solution for site-specific PEGylation. By incorporating this building block at a predetermined position, chemists can selectively deprotect one of the amino groups to serve as a specific attachment point for a PEG chain. For example, after the peptide chain is fully assembled, the N-ε-Aloc group on the lysine side chain can be removed using palladium(0) catalysis. kohan.com.tw The exposed primary amine can then be reacted with an activated PEG derivative (e.g., PEG-NHS ester). This ensures that PEGylation occurs only at the intended lysine side-chain, yielding a homogeneous, mono-PEGylated peptide with preserved bioactivity.

Lipidation Strategies for Membrane Interactions

The attachment of lipid moieties to peptides can enhance their ability to interact with or cross cell membranes, which is crucial for intracellular drug delivery or the development of synthetic vaccines. The orthogonal protection scheme of Dde-L-Lys(Aloc)-OH is ideally suited for site-specific lipidation.

Following the incorporation of Dde-L-Lys(Aloc)-OH into the peptide sequence, the N-ε-Aloc protecting group can be selectively removed on-resin. The free ε-amino group is then acylated with a fatty acid (e.g., palmitic acid) using standard coupling reagents. This process directs the lipidation to a single, defined position within the peptide sequence, which is critical for controlling the final structure and membrane-binding properties of the lipopeptide.

Incorporation of Unnatural Amino Acids and Non-Peptidic Moieties

The synthesis of branched peptides or the attachment of non-peptidic moieties often requires an orthogonal handle for on-resin modification. merel.si Dde-L-Lys(Aloc)-OH can be used to create a specific branching point within a peptide chain.

After the main peptide backbone is synthesized, the N-ε-Aloc group can be removed, and the resulting free amine can serve as an initiation point for the synthesis of a second, distinct peptide chain, leading to a branched peptide. merel.sisigmaaldrich.com This is particularly useful in creating synthetic vaccines or multivalent ligands. Similarly, this specific deprotection strategy allows for the conjugation of other molecules, such as carbohydrates (glycopeptides) or complex organic molecules, to a defined position on the peptide scaffold.

Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs) Linker Chemistry

In the development of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs), a linker molecule is used to attach a potent cytotoxic drug to the targeting peptide or antibody. nih.gov The stability of the linker and the precise point of attachment are critical for the efficacy and safety of the conjugate. nih.gov

The orthogonal protecting groups of Dde-L-Lys(Aloc)-OH allow it to be a key component in the synthesis of the peptide portion of a PDC. It provides a specific site for the attachment of the linker-drug payload. After the peptide is synthesized, the N-ε-Aloc group can be selectively cleaved, and the exposed amine can be used to couple a linker molecule, which is subsequently or previously attached to the drug. mdpi.com This ensures a defined drug-to-peptide ratio and a homogeneous final product, which are crucial factors in the development of targeted cancer therapies. nih.gov

Preparation of Orthogonally Protected Peptide Fragments

Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins. This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. nih.gov A critical requirement for this method is the ability to generate peptide fragments that are fully protected on their side chains.

Dde-L-Lys(Aloc)-OH is a valuable building block in this context. When synthesizing a peptide fragment, this amino acid can be incorporated along with other side-chain protected amino acids. To release the protected fragment from the solid support, a hyper-acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often used. sigmaaldrich-jp.com Cleavage from this type of resin can be achieved under very mild acidic conditions (e.g., 1% TFA in DCM), which leaves the Dde, Aloc, and other acid-labile side-chain protecting groups (like Boc and tBu) intact. sigmaaldrich-jp.com The resulting fully protected peptide fragment, containing the Dde-L-Lys(Aloc)-OH residue, can then be purified and used in a subsequent fragment ligation step to construct a larger, more complex peptide molecule.

Assembly of Multi-Functional Bioconjugates

The ability to selectively deprotect the two amino groups of the lysine side chain makes this compound an ideal building block for creating multi-functional bioconjugates. nbinno.com These complex molecules can carry multiple copies of a peptide, different peptides, or a combination of peptides and other functional moieties such as fluorophores, imaging agents, or drug molecules. nih.gov

The synthetic strategy for assembling such bioconjugates involves a stepwise approach. After incorporation of this compound into a peptide sequence, the Aloc group can be removed by palladium catalysis. biotage.comnih.gov The exposed ε-amino group can then be acylated with a desired molecule. Subsequently, the Dde group can be cleaved using hydrazine, revealing the α-amino group for the attachment of a second, different molecule. biotage.com This sequential and site-specific modification allows for the construction of precisely defined bioconjugates with diverse functionalities.

For example, this methodology can be used to synthesize "clickable" scaffolds, which are platforms ready for biomolecular assembly via reactions like oxime bond formation or alkyne-azide cycloaddition. rsc.org By selectively deprotecting the Aloc and Dde groups, different "click" handles can be introduced at specific positions, enabling the subsequent attachment of various biomolecules.

Analytical and Characterization Considerations in Synthetic Purity

Chromatographic Techniques for Product Isolation and Purification

Chromatographic methods are indispensable tools for the isolation and purification of protected amino acids from complex reaction mixtures. The choice of technique and specific conditions are critical for achieving high purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of amino acid derivatives. Its principle relies on the partitioning of the analyte between a nonpolar stationary phase (commonly C8 or C18 silica) and a polar mobile phase.

For a compound like Dde-L-Lys(Aloc)-OH*DCHA, a typical RP-HPLC method would involve a gradient elution. The mobile phase usually consists of an aqueous component (Solvent A), often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape, and an organic component (Solvent B), such as acetonitrile or methanol. The gradient starts with a high percentage of Solvent A, and the concentration of Solvent B is gradually increased to elute compounds of increasing hydrophobicity.

The Dde and Aloc protecting groups, along with the dicyclohexylamine (B1670486) (DCHA) salt, contribute significantly to the hydrophobicity of the molecule, leading to good retention on C18 columns. Detection is typically performed using a UV detector, with monitoring at wavelengths between 210 and 220 nm, where the peptide backbone and protecting groups absorb. A well-developed RP-HPLC method can effectively separate the desired product from starting materials, reagents, and byproducts of the synthesis. The purity of the final product is often determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Protected Lysine (B10760008) Derivatives

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Column Temperature Ambient

For the isolation of larger quantities of this compound with high purity, preparative chromatography is the method of choice. The principles of preparative HPLC are the same as analytical RP-HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads.

The goal of preparative chromatography is to isolate the target compound in a pure form, which can then be recovered by techniques such as lyophilization. The development of a preparative method often begins with optimizing the separation on an analytical scale to achieve the best possible resolution between the product and its impurities. This optimized method is then scaled up to the preparative level. Careful fraction collection based on the UV chromatogram is crucial to obtaining a high-purity product. For protected amino acids, preparative RP-HPLC is highly effective in removing closely related impurities that may be difficult to separate by other means.

Spectroscopic and Mass Spectrometric Techniques for Structural Elucidation

Once a purified product is obtained, a combination of spectroscopic and mass spectrometric techniques is used to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including protected amino acids. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

For this compound, a ¹H NMR spectrum would be expected to show characteristic signals for the protons of the lysine backbone, the Dde and Aloc protecting groups, and the dicyclohexylamine counterion. For instance, the vinyl protons of the Aloc group would appear in the olefinic region (around 5-6 ppm), while the methylene protons adjacent to the oxygen would be shifted downfield. The Dde group would exhibit signals for its methyl and methylene protons. The protons of the dicyclohexylamine would also have distinct chemical shifts.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the carbamate (B1207046) of the Aloc group would have characteristic chemical shifts in the downfield region of the spectrum. The various methylene carbons of the lysine side chain and the carbons of the protecting groups and the DCHA salt would also be identifiable. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Moieties in Dde-L-Lys(Aloc)-OH

MoietyProton TypeExpected Chemical Shift (ppm)
Lysine Backbone α-CH~4.0 - 4.5
β, γ, δ, ε-CH₂~1.2 - 3.2
Aloc Group =CH₂~5.1 - 5.4
-CH=~5.8 - 6.0
-O-CH₂-~4.5 - 4.7
Dde Group =C-CH₃~2.0 - 2.5
-CH₂-~2.2 - 2.6
-C(CH₃)₂~1.0 - 1.2

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺.

The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. In addition to determining the molecular weight of the parent ion, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecule. The resulting fragment ions provide valuable information about the connectivity of the different parts of the molecule, confirming the presence and location of the Dde and Aloc protecting groups on the lysine backbone.

UV-Vis spectroscopy is a simple yet effective technique for monitoring certain chemical reactions in real-time. In the context of peptide synthesis, it is particularly useful for monitoring the removal of protecting groups that have a distinct chromophore.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is a prime example. The removal of the Dde group is typically achieved by treatment with hydrazine (B178648). This deprotection reaction results in the formation of a chromophoric indazole byproduct, which has a strong UV absorbance at approximately 290 nm. nih.govteledyneisco.com By monitoring the increase in absorbance at this wavelength over time, the progress of the deprotection reaction can be followed, and the reaction can be driven to completion. nih.govteledyneisco.com This real-time monitoring is crucial for optimizing reaction conditions and ensuring complete deprotection before proceeding to the next step in a synthetic sequence. spectroscopyonline.comnih.gov

Advancements and Future Perspectives in Dde L Lys Aloc Oh*dcha Research

Innovations in Protecting Group Chemistry

The strategic use of protecting groups is fundamental to successful peptide synthesis. rsc.org Recent research has focused on developing more efficient and environmentally friendly methods for the removal of these groups, as well as exploring novel enzymatic strategies.

Development of Greener Deprotection Reagents and Conditions

The traditional methods for removing the Aloc group often involve the use of palladium catalysts, which can be toxic and require careful removal from the final product. acs.org To address this, researchers have been exploring "green" alternatives. One promising approach involves the use of iodine in a mixture of propylene (B89431) carbonate (PC) and ethyl acetate (B1210297) (EtOAc), which provides a metal-free method for Alloc removal. acs.org This method has been shown to be compatible with solid-phase peptide synthesis (SPPS) and can be performed in a one-pot manner with subsequent peptide coupling. acs.org

Another area of development is the use of host-guest chemistry to protect the lysine (B10760008) side chain. openaccesspub.org For instance, the 18-crown-6 (B118740) (18C6) molecule can form a stable complex with the ε-amino group of lysine through hydrogen bonding, eliminating the need for traditional chemical protecting groups and the associated organic solvents for their attachment and removal. openaccesspub.org This approach not only simplifies the synthesis process but also significantly reduces the environmental impact and cost. openaccesspub.org

The following table summarizes some of the greener deprotection strategies being explored:

Protecting GroupTraditional DeprotectionGreener AlternativeKey Advantages
Aloc Pd(PPh₃)₄/NMM/CHCl₃/AcOH sigmaaldrich.comI₂/H₂O in PC/EtOAc acs.orgMetal-free, one-pot compatible
Dde 2% Hydrazine (B178648) in DMF sigmaaldrich.com20% Hydroxylamine (B1172632)/15% Imidazole (B134444) in NMP/DCM sigmaaldrich.comAvoids the use of highly reactive hydrazine
Boc TFA nih.govHost-guest chemistry (e.g., 18C6) openaccesspub.orgReduces reliance on strong acids and organic solvents

Enzyme-Labile Protecting Group Strategies

Enzyme-labile protecting groups offer a mild and highly selective alternative to traditional chemical deprotection methods. acs.org These groups can be removed under physiological conditions (aqueous buffer, pH 7.0, 37°C), which is particularly advantageous for the synthesis of sensitive and complex biomolecules like glyco-, phospho-, and lipopeptides. acs.orgnih.gov

Several enzyme-labile protecting groups have been developed for both the N-terminus and side chains of amino acids. acs.orgpnas.orgpnas.org For example, the phenylacetamidomethyl (Phacm) group can be cleaved by penicillin G acylase, providing an environmentally friendly alternative to other protecting groups. rsc.org More recently, carbamate-based protecting groups that can be removed by specific enzymes or chemical triggers have been designed. acs.orgnih.gov The aminobutanamide carbamate (B1207046) (Abac) group, for instance, can be cleaved by pyridoxal (B1214274) 5'-phosphate (PLP), a natural cofactor. acs.orgnih.gov

The table below highlights some examples of enzyme-labile protecting groups:

Protecting GroupCleavage Enzyme/ReagentTarget Functionality
PhenylhydrazideTyrosinase acs.orgC-terminus
AGlOC/AGalOCLipase and β-galactosidase nih.govN-terminus
Phenylacetamidomethyl (Phacm)Penicillin G acylase rsc.orgCysteine side chain
Aminobutanamide carbamate (Abac)Pyridoxal 5'-phosphate (PLP) acs.orgnih.govLysine side chain

High-Throughput Synthesis and Combinatorial Chemistry

The ability to rapidly synthesize and screen large numbers of compounds is crucial for drug discovery and the development of new materials. Dde-L-Lys(Aloc)-OH*DCHA is a key component in many high-throughput and combinatorial chemistry strategies due to its orthogonal protecting groups. sigmaaldrich.com

Automated Peptide Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by significantly increasing speed and efficiency. nih.gov These platforms allow for the sequential addition of amino acids to a growing peptide chain attached to a solid support, with automated washing and deprotection steps. aurigeneservices.com The use of orthogonally protected amino acids like this compound is essential for the synthesis of modified or complex peptides on these platforms. nih.gov Microwave-assisted SPPS has further accelerated the process, enabling faster and more efficient coupling reactions. biorxiv.orgacs.org

Library Generation using this compound

The orthogonal nature of the Dde and Aloc protecting groups makes this compound an ideal building block for generating combinatorial peptide libraries. sigmaaldrich.com The Dde group can be selectively removed to allow for the attachment of various molecules, such as fluorescent probes or biotin (B1667282), to the lysine side chain while the peptide chain is elongated from the N-terminus. ucdavis.edu This strategy has been used to create "one-bead-two-compound" libraries, where each bead contains a unique peptide and a coding tag. nih.gov Such libraries are powerful tools for screening against biological targets to identify new ligands and inhibitors. nih.govnih.gov

Expanding the Scope of Biologically Active Peptide Analogues

The unique properties of this compound have enabled the synthesis of a wide range of biologically active peptide analogues with enhanced properties. The ability to selectively modify the lysine side chain allows for the introduction of various functionalities, including labels, cross-linkers, and pharmacokinetic modifiers. sigmaaldrich.com For example, this building block has been used in the synthesis of GLP-1 analogues for imaging and therapeutic applications. google.comgoogle.comresearchgate.net The selective deprotection of the Aloc group on the lysine side chain allows for the attachment of chelating agents for PET imaging or fluorescent dyes for optical imaging. researchgate.net

The following table lists some examples of biologically active peptide analogues synthesized using this compound or related orthogonally protected lysine derivatives.

Peptide AnalogueModificationApplication
GLP-1 AnaloguesPET imaging agents, fluorescent probes researchgate.netDiabetes, obesity, cancer imaging
Branched PeptidesMultiple peptide chains attached to a core sigmaaldrich.comVaccine development, diagnostics
Cyclic PeptidesIntramolecular cyclization sigmaaldrich.comImproved stability and bioactivity
Lipo-MAPsLipidated multiple antigen peptides sigmaaldrich.comEnhanced immunogenicity

Challenges and Opportunities in Scale-Up and Industrial Production

The transition of the synthesis of complex, orthogonally protected amino acids like this compound from laboratory-scale to industrial production is fraught with challenges, yet it also presents significant opportunities driven by the growing pharmaceutical demand for sophisticated peptide-based drugs. The large-scale manufacturing of this compound requires a delicate balance between chemical complexity, process robustness, cost-effectiveness, and safety.

Challenges in Scale-Up and Industrial Production

The industrial production of this compound is a multi-faceted task where several critical challenges must be addressed to ensure a viable and efficient process.

Complexity of Multi-Step Synthesis: The synthesis of this compound involves a precise, multi-step sequence to install three distinct functional moieties—the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the α-amino position, the Aloc (allyloxycarbonyl) group on the ε-amino position, and the final formation of a dicyclohexylamine (B1670486) (DCHA) salt. Each step demands stringent control over reaction conditions to achieve the desired regioselectivity and prevent side reactions. The process for creating differentially protected lysine derivatives can be intricate, and ensuring high selectivity is crucial for a robust, large-scale synthesis. google.com

Cost and Management of Reagents and Catalysts: The synthesis relies on specialized and often expensive reagents. The Aloc group, for example, is typically removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). epo.orggoogle.com These noble metal catalysts are expensive, and their complete removal from the final product is mandatory for pharmaceutical use, adding further purification steps and costs. Similarly, the removal of the Dde group requires hydrazine, a reagent with significant safety and handling concerns. google.comgoogleapis.com

The following table summarizes the primary challenges associated with the industrial production of this compound.

ChallengeDescriptionKey Implications for Industrial Production
Synthetic Complexity Multi-step process involving the sequential and selective introduction of Dde, Aloc, and DCHA moieties onto a lysine core. google.comacs.orgRequires precise process control, specialized equipment, and highly skilled personnel. Increases the potential for batch-to-batch variability.
Purity and Yield Difficulty in removing structurally similar impurities and by-products. Risk of protecting group migration or premature cleavage. google.combiosynth.comsigmaaldrich.comLower overall process yield. Extensive and costly chromatographic purification is often necessary.
Reagent & Catalyst Cost High cost of specialized reagents and noble metal catalysts (e.g., Palladium-based catalysts for Aloc removal). epo.orggoogle.comIncreases the final cost of the compound. Requires efficient catalyst recycling and stringent control to prevent product contamination.
Safety & Environment Use of hazardous chemicals like hydrazine for Dde removal and large volumes of organic solvents. google.comgoogleapis.comopenaccesspub.orgPoses significant operational safety risks. Increases the environmental footprint and waste disposal costs.

Opportunities in Scale-Up and Industrial Production

Despite the challenges, the industrial production of this compound is supported by strong market drivers and opportunities for innovation.

Growing Demand for Complex Peptide Therapeutics: The pharmaceutical industry has seen a surge in the development and approval of complex peptide drugs, such as GLP-1 receptor agonists used for diabetes and obesity. acs.org Many of these modern peptides feature modifications like branching or the attachment of moieties to enhance their therapeutic properties, which often requires orthogonally protected amino acids like this compound. biosynth.comepo.org This growing demand creates a significant market opportunity for reliable, large-scale suppliers of these critical building blocks.

Innovation in Process Chemistry and Green Synthesis: The challenges associated with cost and environmental impact are driving innovation in synthetic methodologies. There is a significant opportunity to develop more cost-effective and sustainable manufacturing processes. csic.es Research into metal-free Aloc removal methods, for instance, could eliminate the reliance on expensive and toxic palladium catalysts. acs.org Similarly, finding safer alternatives to hydrazine for Dde cleavage would represent a major advancement in process safety and sustainability. google.com Optimizing processes to use fewer or more environmentally benign solvents is another key area of opportunity. openaccesspub.org

Enabling Technology for Novel Drug Modalities: The availability of sophisticated building blocks like this compound is a critical enabler for the development of next-generation therapeutics, including antibody-drug conjugates (ADCs) and other bioconjugates where precise linker attachment is key. issuu.com By providing the tools for more complex molecular architectures, the industrial-scale availability of this compound can accelerate innovation in drug discovery and development. csic.es

The table below outlines the opportunities in the industrial-scale production of this compound.

OpportunityDescriptionPotential Impact on Industrial Production
Market Growth Increasing demand for complex and modified peptide APIs in pharmaceuticals. biosynth.comacs.orgCreates a strong and growing commercial market for high-purity, orthogonally protected amino acids.
Improved Peptide Synthesis Simplifies the manufacturing of complex peptides by providing a ready-to-use, multi-functional building block. epo.orggoogle.comCan lead to higher yields, better purity of the final peptide, and reduced manufacturing timelines for pharmaceutical companies.
Process Innovation Development of greener and more cost-effective synthetic routes, such as metal-free deprotection or alternatives to hazardous reagents. csic.esacs.orgReduces production costs, improves safety, and minimizes environmental impact, leading to a more sustainable and competitive product.
Enabling Novel Therapeutics Facilitates the synthesis of next-generation drugs that require complex, site-specific modifications. csic.esissuu.comPositions the compound as a key technological component in the future of drug development, particularly in bioconjugation and peptide engineering.

Q & A

Q. What are the critical steps in synthesizing Dde-L-Lys(Aloc)-OH·DCHA, and how do the Dde and Alloc protecting groups influence the reaction?

Q. How can researchers verify the purity and identity of Dde-L-Lys(Aloc)-OH·DCHA?

Characterization requires a combination of analytical techniques:

  • NMR : Confirm the presence of Dde (δ 5.5–6.0 ppm for allyl protons) and Alloc (δ 4.5–5.5 ppm for allyl groups) via 1^1H and 13^13C spectra.
  • HPLC : Use reverse-phase chromatography with UV detection (220–280 nm) to assess purity (>95% recommended).
  • Mass spectrometry : ESI-MS or MALDI-TOF should match the theoretical molecular weight (e.g., [M+H]+ calculated for C₂₅H₃₄N₄O₆: 509.25 g/mol).
  • Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What are the primary applications of Dde-L-Lys(Aloc)-OH·DCHA in peptide synthesis?

This derivative is used in solid-phase peptide synthesis (SPPS) to enable orthogonal protection of lysine side chains. The Dde group is stable under standard Fmoc-deprotection conditions (piperidine), while Alloc is removed selectively via Pd-mediated cleavage, allowing sequential functionalization of lysine residues. Applications include:

  • Site-specific conjugation of fluorophores or biotin tags.
  • Synthesis of branched peptides or dendrimers requiring multi-step modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in deprotection efficiency of Dde and Alloc groups under varying experimental conditions?

Contradictions often arise from incomplete deprotection or side reactions. For example:

  • Dde removal : Hydrazine (2% v/v in DMF) may leave residual protection if reaction time is insufficient (>1 hour recommended). Confirm completeness via Kaiser test or MALDI-TOF.
  • Alloc removal : Pd(PPh₃)₄ in the presence of scavengers (e.g., PhSiH₃) is standard, but residual Pd can inhibit subsequent reactions. Use ICP-MS to quantify Pd levels and optimize scavenger ratios.
  • Mitigation : Pre-optimize conditions using model peptides and compare with literature protocols .

Q. What experimental strategies ensure the stability of Dde-L-Lys(Aloc)-OH·DCHA during long-term storage?

Stability challenges include hydrolysis of the Dde group and oxidation of the Alloc moiety. Best practices:

  • Storage : Keep at −20°C in anhydrous DMF or as a lyophilized powder under inert gas (argon).
  • Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., free lysine peaks at ~2.5 min).
  • Controlled environments : Use desiccants and avoid exposure to light or humidity .

Q. How can researchers design experiments to study the steric effects of Dde and Alloc groups on peptide conformation?

Advanced methodologies include:

  • Circular dichroism (CD) : Compare spectra of peptides with/without Dde/Alloc to assess secondary structure perturbations.
  • Molecular dynamics (MD) simulations : Model the impact of bulky protecting groups on lysine side-chain flexibility.
  • X-ray crystallography : Resolve crystal structures of protected vs. deprotected peptides to identify steric clashes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.